3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide
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Overview
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide is a complex organic compound known for its antioxidant properties. It is often used in various industrial applications, including as a stabilizer in polymers and as an additive in lubricants. The compound’s structure includes multiple functional groups, such as phenolic, amide, and tertiary butyl groups, which contribute to its chemical reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide typically involves multiple steps:
Formation of the Phenolic Intermediate: The initial step involves the alkylation of phenol with tert-butyl groups to form 3,5-di-tert-butyl-4-hydroxyphenyl.
Amide Formation: The phenolic intermediate is then reacted with N-methylpropanamide under specific conditions to form the amide linkage.
Coupling with the Amino Compound: The final step involves coupling the amide intermediate with 2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl under controlled conditions to form the target compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation reactions, forming quinones.
Reduction: The amide group can be reduced to form amines under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl groups through Friedel-Crafts alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like aluminum chloride (AlCl3) are employed in Friedel-Crafts alkylation.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Various alkylated phenolic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a stabilizer in polymer chemistry to prevent degradation caused by oxidation. It is also employed in the synthesis of other complex organic molecules due to its reactive functional groups.
Biology
In biological research, the compound’s antioxidant properties are studied for potential therapeutic applications, including the prevention of oxidative stress-related diseases.
Medicine
The compound is investigated for its potential use in pharmaceuticals, particularly in formulations designed to protect active ingredients from oxidative degradation.
Industry
Industrially, it is used as an additive in lubricants and fuels to enhance stability and performance. It is also employed in the production of high-performance plastics and resins.
Mechanism of Action
The antioxidant activity of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide is primarily due to the phenolic group, which can donate hydrogen atoms to neutralize free radicals. The amide and tert-butyl groups further stabilize the molecule, enhancing its overall effectiveness. The compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 3,5-di-tert-butyl-4-hydroxyanisole
- Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate]
- Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate
Uniqueness
Compared to similar compounds, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N-{2-[(2,6-dimethylphenyl)amino]-2-oxo-1-phenylethyl}-N-methylpropanamide offers a unique combination of antioxidant properties and stability. Its complex structure allows for multiple points of interaction with free radicals, making it more effective in preventing oxidative degradation.
This compound’s versatility and effectiveness make it a valuable asset in various scientific and industrial applications
Properties
Molecular Formula |
C34H44N2O3 |
---|---|
Molecular Weight |
528.7 g/mol |
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[2-(2,6-dimethylanilino)-2-oxo-1-phenylethyl]-N-methylpropanamide |
InChI |
InChI=1S/C34H44N2O3/c1-22-14-13-15-23(2)29(22)35-32(39)30(25-16-11-10-12-17-25)36(9)28(37)19-18-24-20-26(33(3,4)5)31(38)27(21-24)34(6,7)8/h10-17,20-21,30,38H,18-19H2,1-9H3,(H,35,39) |
InChI Key |
JGZYKXRZJLRIOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)N(C)C(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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